![molecular formula C20H26N2O2 B2712998 N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide CAS No. 953243-36-2](/img/structure/B2712998.png)
N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide, commonly known as DPI, is a potent inhibitor of protein kinase C (PKC). PKC is a family of enzymes that play a crucial role in signal transduction pathways, which are involved in various cellular processes such as proliferation, differentiation, and apoptosis. DPI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease.
Mechanism of Action
DPI is a potent inhibitor of N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide, which is involved in various cellular processes such as proliferation, differentiation, and apoptosis. N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide is activated by diacylglycerol (DAG) and calcium ions, leading to the phosphorylation of various substrates. DPI inhibits N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide activity by binding to the ATP-binding site of the enzyme, preventing the phosphorylation of substrates.
Biochemical and Physiological Effects
DPI has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, improvement of insulin sensitivity, reduction of amyloid plaque formation, and improvement of cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of DPI is its potent inhibition of N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide activity, making it a useful tool for studying N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide signaling pathways. However, DPI has been shown to have off-target effects on other enzymes, such as protein kinase A (PKA) and calcium/calmodulin-dependent protein kinase II (CaMKII), which may limit its specificity in lab experiments.
Future Directions
There are several future directions for DPI research, including the development of more specific N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide inhibitors, the investigation of DPI's potential therapeutic applications in other diseases, and the elucidation of the molecular mechanisms underlying DPI's off-target effects on other enzymes. Additionally, the development of DPI analogs with improved pharmacokinetic properties may enhance its therapeutic potential.
Conclusion
In conclusion, DPI is a potent inhibitor of N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide with potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. Its mechanism of action involves binding to the ATP-binding site of N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide, preventing the phosphorylation of substrates. DPI has various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, improvement of insulin sensitivity, reduction of amyloid plaque formation, and improvement of cognitive function. While DPI has limitations in terms of its specificity in lab experiments, there are several future directions for its research, including the development of more specific N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide inhibitors and the investigation of its potential therapeutic applications in other diseases.
Synthesis Methods
DPI can be synthesized through a multistep process involving the reaction of 4-isopropoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-(4-(dimethylamino)phenethyl)amine. The product is then purified through column chromatography to obtain pure DPI.
Scientific Research Applications
DPI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer, N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide is overexpressed, leading to uncontrolled cell proliferation and resistance to apoptosis. DPI has been shown to inhibit N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide activity, leading to apoptosis and inhibition of cell proliferation. In diabetes, N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide is involved in insulin signaling pathways, and DPI has been shown to improve insulin sensitivity and glucose uptake. In Alzheimer's disease, N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide is involved in the formation of amyloid plaques, and DPI has been shown to reduce amyloid plaque formation and improve cognitive function.
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-15(2)24-19-11-7-17(8-12-19)20(23)21-14-13-16-5-9-18(10-6-16)22(3)4/h5-12,15H,13-14H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOGISQVVVMMJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.